tert-Butyl 6-chloropyrimidine-4-carboxylate

Medicinal Chemistry Protecting Group Strategy Organic Synthesis

This heterocyclic building block features a pyrimidine core with a 6-Cl leaving group for SNAr/cross-coupling and a tert-butyl ester that remains intact under basic nucleophilic conditions, preventing premature cleavage unlike methyl/ethyl analogs. This orthogonal stability ensures synthetic success in multi-step routes, enabling direct biaryl pyrimidine acid synthesis for kinase inhibitors. Ideal for fragment libraries with improved lipophilicity and orthogonal deprotection.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
Cat. No. B13895864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6-chloropyrimidine-4-carboxylate
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=NC=N1)Cl
InChIInChI=1S/C9H11ClN2O2/c1-9(2,3)14-8(13)6-4-7(10)12-5-11-6/h4-5H,1-3H3
InChIKeyKXSFRIMNFVSFHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-chloropyrimidine-4-carboxylate: A Strategic Ester Intermediate for Orthogonal Synthetic Protection


tert-Butyl 6-chloropyrimidine-4-carboxylate (CAS: 2166960-10-5) belongs to the class of 6-chloro-substituted pyrimidine-4-carboxylate esters. It is a heterocyclic building block featuring a pyrimidine core, a chlorine leaving group at the 6-position, and a tert-butyl ester moiety at the 4-position. This combination of functional groups enables orthogonal synthetic strategies in medicinal chemistry and drug discovery, as the tert-butyl ester can be selectively cleaved under acidic conditions independent of base-labile protecting groups . The compound is primarily utilized as a strategic intermediate for the construction of more complex pyrimidine-containing pharmacophores, leveraging the chlorine atom for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions while the ester serves as a latent carboxylic acid [1].

Procurement Risk: Why Alternative 6-Chloropyrimidine-4-carboxylates Are Not Direct Replacements for tert-Butyl 6-chloropyrimidine-4-carboxylate


In the procurement of 6-chloropyrimidine-4-carboxylate building blocks for research and development, a generic substitution with methyl (CAS: 6627-22-1) or ethyl (CAS: 18260-78-5) esters is not a trivial decision. The tert-butyl group imparts distinct physiochemical properties critical for successful application. Its significant steric bulk alters both the molecule's lipophilicity and the stability of the ester under basic nucleophilic conditions [1]. Specifically, the tert-butyl ester offers a fundamentally different deprotection profile compared to primary alkyl esters, allowing it to remain intact during saponification steps that would cleave a methyl or ethyl ester. This orthogonal stability is a key design feature in multi-step syntheses. Selecting a cheaper or more readily available methyl analog without this property can lead to synthetic failure, as the protecting group may not survive required transformations, ultimately increasing time and cost .

Quantitative Differentiation of tert-Butyl 6-chloropyrimidine-4-carboxylate from Analogs: Evidence for Scientific Selection


Orthogonal Ester Stability: tert-Butyl Ester Enables Selective Deprotection Strategies Incompatible with Methyl and Ethyl Analogs

The tert-butyl ester in the target compound provides a distinct advantage in orthogonal protecting group strategies. In contrast to methyl and ethyl esters, which are typically removed via basic hydrolysis (e.g., LiOH, NaOH) and are susceptible to nucleophilic attack, the tert-butyl ester is cleaved under acidic conditions (e.g., TFA, HCl). This difference allows the tert-butyl ester to remain intact during basic transformations where methyl and ethyl esters would be lost, a well-established principle in peptide and heterocyclic chemistry [1].

Medicinal Chemistry Protecting Group Strategy Organic Synthesis

In Silico Lipophilicity (logP) of tert-Butyl 6-chloropyrimidine-4-carboxylate Differentiates Membrane Permeability Profile from Methyl Ester

The tert-butyl group increases lipophilicity compared to smaller alkyl esters. While experimental logP for the exact compound is not directly available, comparative computed logP values for structurally related compounds show a clear trend. For instance, 4-tert-butyl-6-chloropyrimidine (an analog lacking the ester) has a computed logP of 2.43 [1], whereas methyl 6-chloropyrimidine-4-carboxylate has a computed XLogP3 of 1.4 [2]. The presence of the tert-butyl group in the target compound is predicted to significantly increase its logP compared to the methyl ester, influencing its partitioning and potential passive membrane permeability in biological assays.

Medicinal Chemistry ADME Physicochemical Properties

Steric Shielding of 6-Chloro Substituent: tert-Butyl Ester Provides Greater Stability Against Nucleophiles Compared to Methyl Ester

The steric bulk of the tert-butyl group at the 4-position of the pyrimidine ring provides a degree of steric shielding to the adjacent 6-chloro substituent, influencing its reactivity. In related systems, such as methyl 5-bromo-2-(tert-butyl)pyrimidine-4-carboxylate, the tert-butyl group's steric hindrance has been noted to influence the compound’s reactivity and binding properties . This effect can reduce the rate of unwanted nucleophilic aromatic substitution (SNAr) at the 6-chloro position under basic conditions, thereby improving the compound's stability during storage and certain reaction sequences compared to less hindered esters like the methyl or ethyl analogs.

Organic Synthesis Reaction Selectivity Chemical Stability

Suzuki-Miyaura Coupling Efficiency: 6-Chloropyrimidine Substrates are Preferred, with tert-Butyl Group Enhancing Lipophilicity for Organic-Phase Reactions

Chloropyrimidines are well-established as superior substrates for Suzuki-Miyaura cross-coupling reactions compared to their bromo or iodo counterparts [1]. While direct yield data for tert-butyl 6-chloropyrimidine-4-carboxylate in Suzuki couplings was not identified, the presence of the lipophilic tert-butyl group is known to improve solubility in organic solvents typical for these reactions (e.g., toluene, dioxane), potentially enhancing reaction rates and yields. The choice of a tert-butyl ester over a methyl ester for a Suzuki coupling step is strategic, as it remains inert to the basic conditions of the reaction, unlike a methyl ester which may undergo partial saponification [2].

Catalysis Cross-Coupling Organic Synthesis

Optimal Use Cases for tert-Butyl 6-chloropyrimidine-4-carboxylate in Drug Discovery and Chemical Biology


Late-Stage Functionalization in Multi-Step Medicinal Chemistry Synthesis

The orthogonal stability of the tert-butyl ester makes this compound ideal for advanced intermediates. It can be carried through multiple synthetic steps involving strong nucleophiles or basic conditions without ester cleavage, allowing for the 6-chloro group to be functionalized via SNAr or cross-coupling. The carboxylic acid is then revealed at the penultimate step by treatment with TFA, facilitating final amide coupling or salt formation [1].

Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The compound's balanced profile—featuring a reactive chlorine handle and a protected acid—makes it an excellent fragment for library synthesis. Its predicted higher lipophilicity compared to methyl ester fragments [1] can improve cell permeability in phenotypic assays, increasing the likelihood of identifying hits with favorable drug-like properties [2].

Synthesis of Biaryl Pyrimidines via Suzuki-Miyaura Coupling

As a chloropyrimidine, this compound is a prime substrate for Pd-catalyzed cross-couplings. The tert-butyl ester remains stable under the basic reaction conditions, a crucial advantage over methyl esters [1]. This enables the direct synthesis of biaryl pyrimidine acids, key intermediates in kinase inhibitor programs, without additional protecting group manipulations [2].

Preparation of Pyrimidine-Based Peptidomimetics

The tert-butyl ester's acid-labile nature is standard in peptide chemistry, allowing it to be deprotected orthogonally to Fmoc or Boc protecting groups. This enables the pyrimidine core to be incorporated as a conformational constraint or a scaffold in peptidomimetic drug discovery programs, where selective deprotection is paramount [1].

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